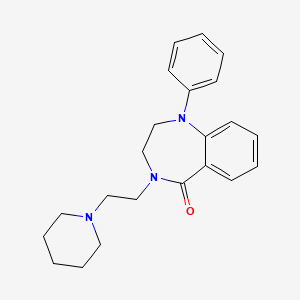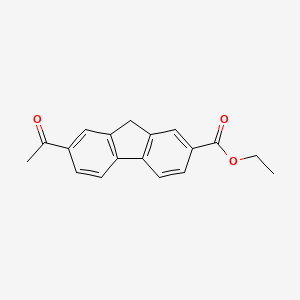
(2-Oxocycloheptyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxocycloheptyl)methyl acetate is an organic compound with the molecular formula C10H16O3 It is a derivative of cycloheptanone, where the oxo group is positioned at the second carbon of the cycloheptyl ring, and the methyl acetate group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxocycloheptyl)methyl acetate typically involves the esterification of (2-oxocycloheptyl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to catalyze the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Oxocycloheptyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
(2-Oxocycloheptyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Oxocycloheptyl)methyl acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions, which are catalyzed by specific enzymes in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A precursor in the synthesis of (2-Oxocycloheptyl)methyl acetate.
Methyl acetate: A simple ester used in various chemical reactions.
Cyclohexanone: A structurally similar compound with a six-membered ring instead of a seven-membered ring.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered ring compounds like cyclohexanone. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
65609-62-3 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(2-oxocycloheptyl)methyl acetate |
InChI |
InChI=1S/C10H16O3/c1-8(11)13-7-9-5-3-2-4-6-10(9)12/h9H,2-7H2,1H3 |
InChI Key |
GUFNSSREBFXHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


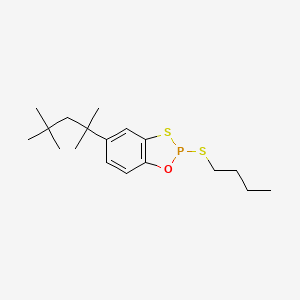
![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)

![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)
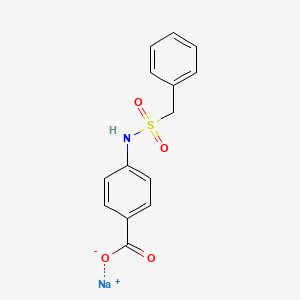
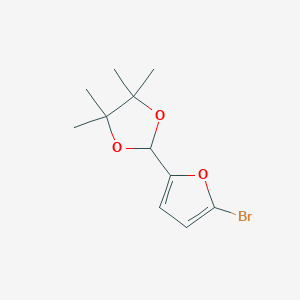
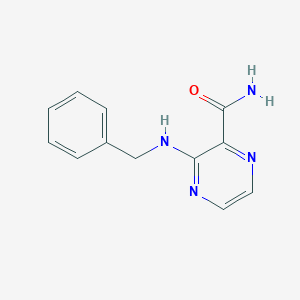


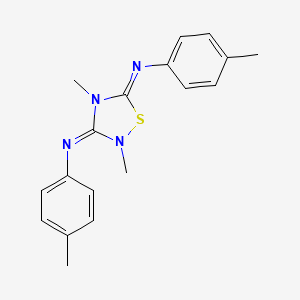
![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
